2-(1-Oxoisoindolin-2-yl)acetic acid
Overview
Description
2-(1-Oxoisoindolin-2-yl)acetic acid is a chemical compound with the molecular formula C10H9NO3 . It is a monoclinic crystal structure .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a monoclinic crystal structure . The specific parameters are: a = 8.7343 (9) Å, b = 10.163 (1) Å, c = 9.992 (1) Å, β = 97.986 (2)°, V = 878.3 Å^3, Z = 4, R gt (F) = 0.0381, wR ref (F^2) = 0.1071, T = 273 K .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 439.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 73.4±3.0 kJ/mol and a flash point of 219.8±28.7 °C . The compound has a molar refractivity of 48.4±0.3 cm^3, a polar surface area of 58 Å^2, and a molar volume of 138.3±3.0 cm^3 .Scientific Research Applications
Synthesis and Chemical Properties
Unnatural Amino Acid Derivatives
A novel derivative of 2-(1-oxoisoindolin-2-yl)acetic acid, tert-butyl 2-(1-oxoisoindolin-2-yl)acetate, was selectively alkylated, leading to a range of N-isoindolinyl-1,2,3-triazolylalanine derivatives. These derivatives were obtained through click chemistry, highlighting the compound's utility in synthesizing novel amino acid analogues (Patil & Luzzio, 2017).
Synthesis of Antimicrobial Agents
The synthesis of novel oxoisoindoline derivatives was achieved through Ugi reaction. These derivatives showed promising acetylcholinesterase inhibitory activity, indicating potential in the development of antimicrobial agents (Rayatzadeh et al., 2015).
Applications in Material Science
- Dielectric Material Research: The single crystal of 2-(1,3-dioxoisoindolin-2-yl)acetic acid was grown and analyzed for its dielectric properties. This research demonstrates the potential application of this compound in material science, particularly in developing new dielectric materials (Sankari & Perumal, 2014).
Pharmaceutical Applications
Synthesis of Anti-inflammatory Agents
Novel derivatives of this compound were synthesized and evaluated for their anti-inflammatory activity. These compounds showed promising results in both in vitro and in vivo models, indicating their potential as anti-inflammatory agents (Nikalje et al., 2015).
Development of Cancer Treatment Compounds
A Zn(II) compound synthesized using 5-(1-oxoisoindolin-2-yl)isophthalic acid demonstrated luminescent properties and potential effectiveness in treating skin cancer. This highlights the compound's role in developing new cancer treatment strategies (Long & Li, 2022).
Safety and Hazards
The safety data sheet for 2-(1-Oxoisoindolin-2-yl)acetic acid indicates that it is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(13)6-11-5-7-3-1-2-4-8(7)10(11)14/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVHLXPCDHFPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354384 | |
Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39221-42-6 | |
Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 2-(1-Oxoisoindolin-2-yl)acetic acid?
A1: Understanding the crystal structure of a molecule provides crucial information about its three-dimensional arrangement and intermolecular interactions. [] This knowledge is essential for various research areas, including:
Q2: Can you describe the scalable synthesis of an EGFR inhibitor incorporating this compound as a key structural element?
A2: Researchers developed a kilogram-scale synthesis of EAI045, an EGFR inhibitor, employing a three-step approach. [] The key step involves a convergent three-component coupling strategy, effectively incorporating this compound into the final structure of EAI045. This efficient synthetic route signifies a breakthrough in producing EAI045 on a larger scale, potentially facilitating further research and development of this promising EGFR inhibitor.
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